Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-
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Overview
Description
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)-, also known as 1-(5-bromo-3,4-dihydroquinolin-1(2H)-yl)ethanone, is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 g/mol . This compound is characterized by the presence of a bromine atom attached to a dihydroquinoline ring, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to maintain precise control over reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a dihydroquinoline derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydroquinoline ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(5-chloro-3,4-dihydro-1(2H)-pyridinyl)-: Similar structure with a chlorine atom instead of bromine.
Ethanone, 1-(5-fluoro-3,4-dihydro-1(2H)-pyridinyl)-: Contains a fluorine atom instead of bromine.
Ethanone, 1-(5-iodo-3,4-dihydro-1(2H)-pyridinyl)-: Features an iodine atom in place of bromine.
Uniqueness
Ethanone, 1-(5-bromo-3,4-dihydro-1(2H)-pyridinyl)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C7H10BrNO |
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Molecular Weight |
204.06 g/mol |
IUPAC Name |
1-(5-bromo-3,4-dihydro-2H-pyridin-1-yl)ethanone |
InChI |
InChI=1S/C7H10BrNO/c1-6(10)9-4-2-3-7(8)5-9/h5H,2-4H2,1H3 |
InChI Key |
DZUWKGRQVAAHER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCC(=C1)Br |
Origin of Product |
United States |
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